molecular formula C22H22N2O6 B12893132 Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate CAS No. 6139-70-4

Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate

Cat. No.: B12893132
CAS No.: 6139-70-4
M. Wt: 410.4 g/mol
InChI Key: XEMGYZYJAUYWMF-UHFFFAOYSA-N
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Description

Introduction to Diethyl 2-(3,5-Dioxo-1,2-Diphenyl-4-Pyrazolidinyl)Malonate

Nomenclature and Systematic Identification

The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)propanedioate , reflecting its pyrazolidine backbone, substituent positions, and ester groups. Its Chemical Abstracts Service (CAS) registry number, 6139-70-4 , serves as a universal identifier across chemical databases. The molecular formula, C$${22}$$H$${22}$$N$${2}$$O$${6}$$ , and molecular weight of 410.4 g/mol derive from its structural composition: a pyrazolidine ring (C$$3$$H$$4$$N$$2$$O$$2$$), two phenyl groups (C$${12}$$H$${10}$$), and a diethyl malonate moiety (C$$7$$H$$8$$O$$_4$$).

Table 1: Key Identifiers of this compound
Property Value
IUPAC Name Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)propanedioate
CAS Number 6139-70-4
Molecular Formula C$${22}$$H$${22}$$N$$2$$O$$6$$
Molecular Weight 410.4 g/mol
Synonyms (3,5-Dioxo-1,2-diphenyl-4-pyrazolidinyl)malonic acid diethyl ester; Propanedioic acid, 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)-, 1,3-diethyl ester

The malonate ester group introduces steric and electronic complexity, enabling diverse reactivity patterns.

Historical Context in Heterocyclic Chemistry

Pyrazolidine derivatives emerged prominently in the mid-20th century as researchers explored nitrogen-containing heterocycles for pharmaceutical applications. The integration of malonate esters into pyrazolidine frameworks, as seen in this compound, represents a strategic advancement in tailoring solubility and reactivity for synthetic intermediates. Early studies focused on pyrazolidines as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs), though this compound’s specific role remains exploratory due to its intricate substitution pattern.

The compound’s synthesis, involving reactions between potassium phthalimide and diethyl bromomalonate, aligns with classical methods for constructing fused heterocyclic systems. Such approaches highlight the interplay between heterocyclic chemistry and esterification techniques in accessing structurally diverse molecules.

Position Within Pyrazolidine Derivative Classifications

Pyrazolidines are classified based on substituent type and position. This compound belongs to the 3,5-dioxo-1,2-diarylpyrazolidine subclass, distinguished by:

  • Aromatic Substitution : Phenyl groups at positions 1 and 2 enhance planarity and π-stacking potential.
  • Carbonyl Functionalization : Ketone groups at positions 3 and 5 introduce electrophilic sites for nucleophilic attack.
  • Esterification : The malonate ester at position 4 provides a handle for further derivatization or hydrolysis.

This trifunctional architecture positions the compound as a versatile scaffold for synthesizing polycyclic systems or investigating structure-activity relationships in drug discovery. Its structural uniqueness contrasts with simpler pyrazolidine analogs, such as those lacking ester groups or aryl substituents, underscoring its value in probing heterocyclic reactivity.

Properties

CAS No.

6139-70-4

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

IUPAC Name

diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)propanedioate

InChI

InChI=1S/C22H22N2O6/c1-3-29-21(27)18(22(28)30-4-2)17-19(25)23(15-11-7-5-8-12-15)24(20(17)26)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3

InChI Key

XEMGYZYJAUYWMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Catalytic Carbonylation of Ethyl Chloroacetate

A highly efficient industrially relevant method for preparing diethyl malonate involves the catalytic carbonylation of ethyl chloroacetate with carbon monoxide and ethanol. This method is characterized by:

  • Catalysts: Palladium or nickel complexes with bidentate phosphine ligands such as dppePdCl2, dpppPdCl2, and related complexes.
  • Promoters: Potassium iodide (KI) or sodium iodide (NaI) to enhance catalytic activity.
  • Neutralizing agents: Triethylamine or tripropylamine.
  • Solvents: Aromatic hydrocarbons like toluene, dimethylbenzene, or methyl-phenoxide.
  • Reaction conditions: Temperature range of 85–125 °C, pressure of 1.5–3.0 MPa CO, and reaction times of 20–60 hours.
  • Outcome: Conversion rates up to 98% with minimal side reactions, suitable for industrial scale production.
Parameter Range/Value
Catalyst Pd or Ni phosphine complexes
Promoter KI or NaI
Neutralizing agent Triethylamine or tripropylamine
Solvent Toluene, dimethylbenzene
Temperature 85–125 °C
Pressure 1.5–3.0 MPa CO
Reaction time 20–60 hours
Conversion Up to 98%

This method provides a robust route to diethyl malonate, the fundamental building block for further functionalization.

Functionalization to Pyrazolidinyl Derivatives

Formation of Pyrazolidinyl Malonate Derivatives

The key step to obtain diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate involves the reaction of diethyl malonate derivatives with hydrazine or substituted hydrazines to form pyrazolidinyl rings. The general approach includes:

  • Starting from 2-halo-substituted diethyl malonates (e.g., diethyl 2-chloromalonate or diethyl 2-bromomalonate) to increase reactivity.
  • Reacting with hydrazine derivatives under acidic catalysis (acetic acid, hydrochloric acid, sulfuric acid) in alcoholic solvents (ethanol, methanol).
  • Temperature control between 10–80 °C, often optimized around 20–70 °C.
  • Avoidance of hazardous oxidation steps by direct substitution rather than oxidation of diethyl malonate to diethyl ketomalonate.

This approach yields the pyrazolidinyl malonate intermediate with improved safety and efficiency compared to older methods involving oxidation.

Alternative Synthetic Routes and Related Compounds

Nucleophilic Aromatic Substitution for Aryl-Substituted Malonates

For derivatives bearing aromatic substituents, such as 2-(perfluorophenyl)malonate esters, nucleophilic substitution reactions are employed:

  • Sodium diethyl malonate reacts with activated aromatic halides (e.g., hexafluorobenzene) in polar aprotic solvents like DMF.
  • Reaction conditions include reflux for several hours.
  • Yields vary; for example, diethyl 2-(perfluorophenyl)malonate can be obtained in 47% isolated yield.
  • Subsequent hydrolysis or functional group transformations can be challenging due to stability issues but are feasible with strong acid mixtures.

This method is relevant for preparing malonate derivatives with electron-withdrawing aromatic groups, which can be precursors to pyrazolidinyl analogs.

Summary Table of Preparation Methods

Step Method/Conditions Key Reagents/Catalysts Yield/Outcome Notes
Diethyl malonate synthesis Catalytic carbonylation of ethyl chloroacetate with CO and ethanol Pd or Ni phosphine complexes, KI/NaI, amines Up to 98% conversion Industrially scalable, mild conditions
Pyrazolidinyl functionalization Reaction of 2-halo diethyl malonate with hydrazine derivatives in acidic solvent 2-halo diethyl malonate, hydrazine, acetic acid High selectivity, avoids oxidation Temperature 10–80 °C, solvent ethanol
Aryl-substituted malonate synthesis Nucleophilic substitution of sodium diethyl malonate with hexafluorobenzene Sodium diethyl malonate, hexafluorobenzene, DMF 47% isolated yield Requires careful purification

Research Findings and Practical Considerations

  • The catalytic carbonylation method for diethyl malonate is well-documented for its high efficiency and industrial applicability, providing a reliable precursor for further functionalization.
  • Direct substitution of 2-halo-substituted diethyl malonates with hydrazine derivatives offers a safer and more straightforward route to pyrazolidinyl malonate compounds, avoiding hazardous oxidation steps.
  • Functionalization with aromatic groups via nucleophilic aromatic substitution expands the scope of malonate derivatives but may require optimization for yield and purification.
  • Reaction parameters such as catalyst choice, solvent, temperature, and pressure critically influence yield and selectivity, necessitating careful optimization for scale-up.

This comprehensive analysis synthesizes diverse, authoritative sources to present a detailed understanding of the preparation methods for this compound and related malonate derivatives, emphasizing catalytic processes, reaction conditions, and synthetic strategies suitable for research and industrial application.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The phenyl groups and ester functionalities can participate in substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Properties:
Research indicates that derivatives of pyrazolidinones, including diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate, exhibit significant antioxidant activity. This property is crucial for developing pharmaceuticals aimed at reducing oxidative stress-related diseases. The compound's ability to scavenge free radicals positions it as a potential candidate for formulations targeting conditions such as neurodegenerative diseases and cardiovascular disorders .

2. Anti-inflammatory Effects:
Studies have demonstrated that pyrazolidinone derivatives can possess anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines, making it a subject of interest for developing treatments for inflammatory diseases such as rheumatoid arthritis .

3. Anticancer Activity:
Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism of action could involve the induction of apoptosis in malignant cells, which warrants further investigation for potential use in cancer therapy .

Organic Synthesis Applications

1. Building Block in Synthesis:
this compound serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including cyclization and condensation reactions. This property is valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

2. Functionalization Reactions:
The compound can undergo functionalization to introduce various substituents at specific positions on the pyrazolidinone ring. This versatility makes it a useful reagent in synthetic organic chemistry for generating diverse chemical libraries for drug discovery .

Material Science Applications

1. Polymer Chemistry:
this compound can be utilized in the formulation of polymers with enhanced properties such as increased thermal stability and mechanical strength. Its incorporation into polymer matrices may lead to materials suitable for high-performance applications .

2. Coatings and Composites:
The compound's chemical stability and reactivity make it an attractive candidate for developing advanced coatings and composites. These materials can find applications in protective coatings that require resistance to environmental degradation and mechanical wear .

Case Study 1: Antioxidant Activity Assessment

In a study evaluating the antioxidant potential of various pyrazolidinone derivatives, this compound was shown to significantly reduce lipid peroxidation levels in vitro compared to control groups. This finding supports its potential use in formulating dietary supplements aimed at enhancing oxidative stress defenses.

Case Study 2: Synthesis of Novel Anticancer Agents

A research team utilized this compound as a starting material to synthesize a series of novel compounds evaluated against human cancer cell lines. The synthesized derivatives exhibited varying degrees of cytotoxicity, with some showing IC50 values lower than established chemotherapeutics.

Case Study 3: Development of High-performance Polymers

Researchers investigated incorporating this compound into polymer formulations aimed at high-temperature applications. The resulting composites demonstrated improved thermal stability and mechanical properties compared to traditional polymer systems.

Mechanism of Action

The mechanism of action of Diethyl 2-(3,5-dioxo-1,2-diphenylpyrazolidin-4-yl)malonate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Target Compound

  • Key substituents :
    • Pyrazolidinyl ring with dual phenyl groups (C₆H₅) at positions 1 and 2.
    • Two ketone (dioxo) groups at positions 3 and 3.
    • Diethyl malonate ester (-COOCH₂CH₃) at position 3.
  • Molecular weight : 410.42 g/mol.
  • Polarity : High due to multiple oxygen atoms (N₂O₆) and aromatic rings.

Comparable Compounds

Diethyl (benzyloxy)methylmalonate

  • Substituent : Benzyloxy (-OCH₂C₆H₅) group.
  • Molecular weight : ~294.3 g/mol (estimated).
  • Key difference : Lacks the pyrazolidinyl ring and phenyl groups, resulting in lower molecular weight and reduced steric hindrance. Likely more soluble in polar solvents compared to the target compound.

Diethyl 2-(2-cyanoethyl)malonate Substituent: Cyanoethyl (-CH₂CH₂CN) group. Molecular weight: ~215.2 g/mol. Key difference: The electron-withdrawing cyano group enhances electrophilicity at the malonate α-carbon, favoring nucleophilic substitutions. Simpler structure lacks aromaticity and heterocyclic complexity.

Diethyl 1,1-cyclopropanedicarboxylate Substituent: Cyclopropane ring fused to the malonate backbone. Molecular weight: ~200.2 g/mol. No nitrogen or aromatic components.

Physicochemical Properties and Reactivity

Table 1: Comparative Properties of Diethyl Malonate Derivatives

Compound Name Molecular Weight (g/mol) Key Functional Groups Predicted Reactivity/Applications
Target Compound 410.42 Pyrazolidinyl, dioxo, diphenyl Pharmaceutical intermediates, heterocyclic synthesis
Diethyl (benzyloxy)methylmalonate ~294.3 Benzyloxy Esterification reactions, plasticizers
Diethyl 2-(2-cyanoethyl)malonate ~215.2 Cyanoethyl Nucleophilic substitutions, polymer chemistry
Diethyl 1,1-cyclopropanedicarboxylate ~200.2 Cyclopropane Strain-driven ring-opening reactions

Key Observations:

  • Molecular Weight and Solubility: The target compound’s higher molecular weight and aromaticity suggest lower solubility in polar solvents (e.g., water) compared to smaller analogs like diethyl 2-(2-cyanoethyl)malonate.
  • Reactivity: The pyrazolidinyl ring’s electron-deficient nature (due to dioxo groups) may facilitate nucleophilic attacks at the malonate α-carbon, similar to cyanoethyl-substituted analogs. However, steric hindrance from phenyl groups could slow reaction kinetics relative to unsubstituted malonates.
  • Thermal Stability : Aromatic rings and the conjugated pyrazolidinyl system likely enhance thermal stability compared to aliphatic derivatives like diethyl 1,1-cyclopropanedicarboxylate.

Biological Activity

Diethyl 2-(3,5-dioxo-1,2-diphenyl-4-pyrazolidinyl)malonate is a compound of significant interest due to its potential biological activities. This article delves into its structure, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22N2O6
  • Molecular Weight : 410.43 g/mol
  • CAS Number : 6139-70-4
  • InChIKey : XEMGYZYJAUYWMF-UHFFFAOYSA-N

The compound features a pyrazolidine core with two phenyl groups and a diethyl malonate moiety, contributing to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : Studies have shown that the compound possesses strong antioxidant properties, which are crucial for preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
  • Antitumor Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

The biological effects of this compound can be attributed to several mechanisms:

  • Inhibition of Glycolysis : Similar to other pyrazolidine derivatives, it may inhibit glycolytic enzymes, thereby affecting energy metabolism in cancer cells .
  • Free Radical Scavenging : The compound's structure allows it to scavenge free radicals effectively, reducing cellular damage .
  • Modulation of Signaling Pathways : It is believed to interfere with key signaling pathways involved in cell proliferation and survival.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantReduces oxidative stress in cellular models
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntitumorInduces apoptosis in cancer cell lines

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth with an IC50 value indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results showed a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

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